
Naphthalene-1,8-diol
Vue d'ensemble
Description
Naphthalene-1,8-diol, a derivative of naphthalene, has garnered attention in scientific research due to its intriguing chemical structure and potential applications in various fields of chemistry. This compound, characterized by the presence of two hydroxyl groups attached to the 1st and 8th carbon atoms of the naphthalene ring, serves as a precursor for various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of Naphthalene-1,8-diol derivatives has been explored through various methodologies. For instance, naphthalene-1,8-diylbis(diphenylmethylium) exhibits unique electron-transfer reduction behavior, leading to the formation of 1,1,2,2-tetraphenylacenaphthene through oxidative self-coupling processes (Saitoh, Yoshida, & Ichikawa, 2006). Additionally, the synthesis of 1,8-di(phosphinyl)naphthalene and its thermal decomposition to produce 1,2-dihydro-1,2-diphosphaacenaphthene further highlights the versatility of naphthalene-1,8-diol derivatives in forming complex chemical structures (Reiter, Nogai, Karaghiosoff, & Schmidbaur, 2004).
Molecular Structure Analysis
The molecular structure of naphthalene-1,8-diol derivatives showcases a variety of bonding and interaction patterns. For example, the structure of 1,8-bis(dimethylamino)naphthalene hydrobromide dihydrate reveals how substituents on the naphthalene ring influence its physical and chemical properties, including hydrogen bonding and conformational dynamics (Pyżalska, Pyzalski, & Borowiak, 1983).
Chemical Reactions and Properties
Naphthalene-1,8-diol derivatives participate in a range of chemical reactions, demonstrating their reactivity and functional versatility. The OH radical-initiated reactions of naphthalene and its derivatives lead to the formation of ring-opened dicarbonyls, highlighting the impact of substituent positioning on reaction pathways and product distributions (Wang, Atkinson, & Arey, 2007).
Physical Properties Analysis
The physical properties of naphthalene-1,8-diol derivatives, such as crystalline structure, melting points, and solubility, are critical for their application in various scientific and industrial processes. The structure of 1,8-bis(dimethylamino)naphthalene tetrafluoroborate, for instance, provides insights into the distortions in aromatic systems caused by intramolecular hydrogen bonding and its effects on physical properties (Woźniak, Krygowski, Kariuki, Jones, & Grech, 1990).
Chemical Properties Analysis
The chemical properties of naphthalene-1,8-diol and its derivatives, such as acidity, basicity, and reactivity towards various reagents, are influenced by the presence and positioning of functional groups. Research into the hydrogen bonding capabilities of naphthalene diols suggests a significant impact on their chemical behavior, including their abilities as hydrogen-bond donors and acceptors, which is crucial for understanding their reactivity and potential applications (Foti, Barclay, & Ingold, 2002).
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Fluorescence Microscopy and Organic Electronics .
Summary of the Application
Naphthalene derivatives, including Naphthalene-1,8-diol, are used as fluorescence probes for detecting and imaging purposes. They exhibit unique photophysical and chemical properties, making them a widely studied group of organic compounds .
Methods of Application
Naphthalene-based fluorescence probes are used due to their hydrophobic nature, which exhibits excellent sensing and selectivity properties towards anions and cations. They are also used as part of target biomolecules .
Results or Outcomes
These derivatives are useful for a variety of applications owing to their strong fluorescence, electroactivity, and photostability. They can be utilized as selective fluorescence sensors for the detection of metal ions, amino acids, DNA, Biothiols, enzymes, and other biomarkers in biosensing processes, as well as for the imaging of living cells and bacteria .
2. Derivatives of 1,8-Naphthalimide
Specific Scientific Field
This application is in the field of Biological, Chemical, and Medical Research .
Summary of the Application
1,8-Napthalimides (NIs), a family of fluorescent dyes that include Naphthalene-1,8-diol, have been widely used as fluorescent molecules in biological, chemical, and medical fields .
Methods of Application
Four derivatives of NIs have been synthesized via an aromatic nucleophilic substitution reaction. Their photophysical properties have been investigated in various media (water, MeOH, MeCN, DMSO, EtOAc, and THF) .
Results or Outcomes
All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents. Particularly, these molecules show the longest emission (624–629 nm) in water and the fluorescence intensity is not significantly varied in the range of pH 4–11 .
3. Organic Electronics
Specific Scientific Field
This application is in the field of Organic Electronics .
Summary of the Application
Naphthalene derivatives, including Naphthalene-1,8-diol, are considered excellent candidates for the construction of organic electronic appliances .
Methods of Application
In a conjugated probe system, introducing a naphthalene moiety can cause an improvement in photostability .
Results or Outcomes
These derivatives are useful for a variety of applications owing to their strong fluorescence, electroactivity, and photostability .
4. Synthesis of Naphthalene Derived Natural Products
Specific Scientific Field
This application is in the field of Chemical Synthesis .
Summary of the Application
A large number of naphthalene derived natural products are based on a substituted naphthalene skeleton .
Methods of Application
Dieckmann-type cyclization reactions have been employed in the synthesis of the alkyl substituted naphthoquinone and the naphthalenes .
Results or Outcomes
Various conditions for the benzylic oxidation of these compounds have been investigated with a view towards the synthesis of some naphthalene based natural products .
5. U-Type Naphthalene Based Fluorophores
Specific Scientific Field
This application is in the field of Fluorescence Microscopy .
Summary of the Application
1,8-diarylnaphthalene and 1,8-diarylethynylnaphthalene are U-type naphthalene based fluorophores .
Methods of Application
Their photophysical properties have been investigated in various media (water, MeOH, MeCN, DMSO, EtOAc, and THF) .
Results or Outcomes
All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents .
6. Microbial Oxidation
Specific Scientific Field
This application is in the field of Microbial Biotransformation .
Summary of the Application
Naphthalene-1,8-diol can be used in microbial oxidation processes .
Methods of Application
The specific methods of application in microbial oxidation processes are subject to the type of microorganism and the desired end product .
Results or Outcomes
The outcomes of microbial oxidation processes can vary widely, but they generally involve the transformation of the naphthalene compound into a different chemical structure .
Safety And Hazards
Orientations Futures
Naphthalene-1,8-diol can be used as an intermediate in the preparation of benzo analogs of spiromamakone A . It can also be used as a starting material to synthesize naphthopyran derivatives . It is an intermediate in the total synthesis of palmarumycin CP17 analogs . Naphthalene derivatives are considered excellent candidates for the construction of organic electronic appliances .
Propriétés
IUPAC Name |
naphthalene-1,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENHRRVNRZBNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205435 | |
| Record name | 1,8-Dihydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-1,8-diol | |
CAS RN |
138999-35-6, 569-42-6 | |
| Record name | 1,8-Naphthalenediol, radical ion(1+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138999-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Dihydroxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Dihydroxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Dihydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1,8-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,8-DIHYDROXYNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEW2VB8R33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



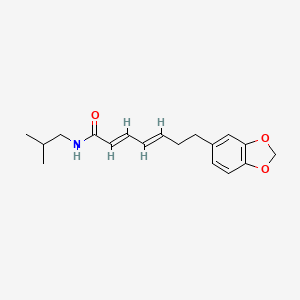
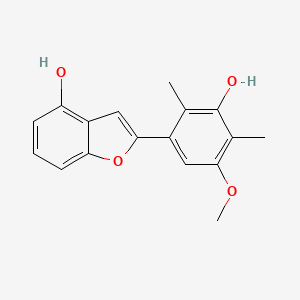
![5-(1,3-benzodioxol-5-yl)-N-(2-furanylmethyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1214118.png)
![5-[[1-oxo-3-(3-oxo-4H-quinoxalin-2-yl)propoxy]methyl]-2-furancarboxylic acid ethyl ester](/img/structure/B1214119.png)
![3-[[(1-tert-butyl-5-tetrazolyl)methyl-(thiophen-2-ylmethyl)amino]methyl]-6-ethoxy-1H-quinolin-2-one](/img/structure/B1214120.png)
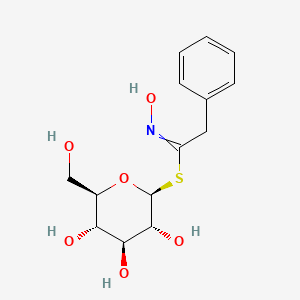
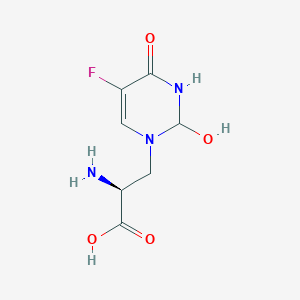

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide](/img/structure/B1214127.png)
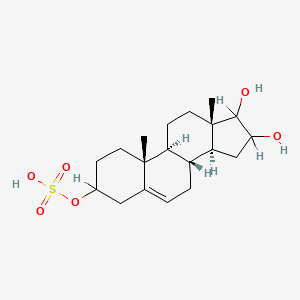
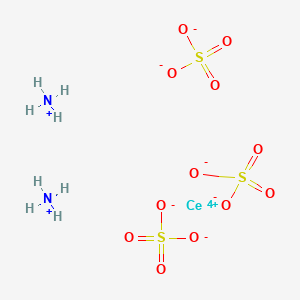
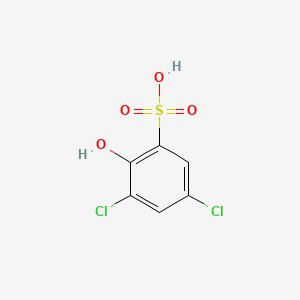
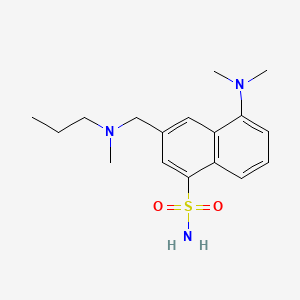
![Imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one,4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-](/img/structure/B1214137.png)